molecular formula C17H13ClN4S B286816 6-(4-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286816
M. Wt: 340.8 g/mol
InChI Key: YVHBTKXSASPEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In

Mechanism of Action

The mechanism of action of 6-(4-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but several studies have proposed potential mechanisms. It has been suggested that this compound may inhibit cell proliferation by inducing cell cycle arrest and apoptosis. Additionally, it may inhibit angiogenesis and metastasis by targeting various signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several biochemical and physiological effects. It has been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes. Additionally, it has been shown to inhibit the activity of various enzymes involved in cancer progression, such as matrix metalloproteinases and cyclooxygenase-2. Furthermore, this compound has been shown to possess antioxidant activity and may protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-(4-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its significant anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to possess antimicrobial and anti-inflammatory properties, which may have potential applications in the treatment of infectious diseases and inflammatory disorders. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 6-(4-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of new analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and pharmacology. Furthermore, the combination of 6-(4-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with other anticancer agents may have synergistic effects and should be explored in future studies.

Synthesis Methods

The synthesis of 6-(4-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several studies. One of the most common methods involves the reaction of 4-chlorobenzylamine with 2-(3-methylphenyl)-5-amino-1,3,4-thiadiazole in the presence of triethylamine and acetic anhydride. The resulting compound is then reacted with hydrazine hydrate to yield the final product.

Scientific Research Applications

6-(4-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in medicine and pharmacology. It has been shown to exhibit significant anticancer activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to possess antimicrobial and anti-inflammatory properties, which may have potential applications in the treatment of infectious diseases and inflammatory disorders.

properties

Molecular Formula

C17H13ClN4S

Molecular Weight

340.8 g/mol

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4S/c1-11-3-2-4-13(9-11)16-19-20-17-22(16)21-15(23-17)10-12-5-7-14(18)8-6-12/h2-9H,10H2,1H3

InChI Key

YVHBTKXSASPEFM-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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